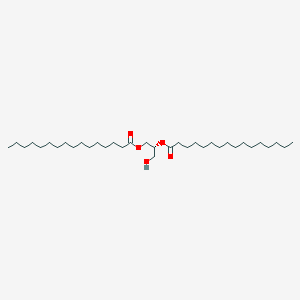![molecular formula C6H16N2O B053327 3-[2-Aminoethyl(methyl)amino]propan-1-ol CAS No. 118646-21-2](/img/structure/B53327.png)
3-[2-Aminoethyl(methyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Aminoethyl(methyl)amino]propan-1-ol, also known as AEEA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tertiary amine and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. This compound has also been shown to act as a base in various acid-base reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-Aminoethyl(methyl)amino]propan-1-ol in lab experiments is its unique properties as a building block in the synthesis of various organic compounds. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-[2-Aminoethyl(methyl)amino]propan-1-ol. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could focus on the use of this compound as a catalyst in various chemical reactions. Additionally, the biochemical and physiological effects of this compound could be further studied to determine its potential use in pharmaceuticals. Finally, the use of this compound as a model compound to study the behavior of tertiary amines in various chemical reactions could also be further explored.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its properties as a building block in the synthesis of various organic compounds. The synthesis of this compound can be achieved through a variety of methods, and it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. While the mechanism of action of this compound is not fully understood, it has been shown to act as a nucleophile and a base in various chemical reactions. There are several future directions for the study of this compound, including the development of new synthetic methods, the use of this compound as a catalyst, and the study of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-[2-Aminoethyl(methyl)amino]propan-1-ol can be achieved through a variety of methods. One of the most common methods is the reaction of 3-chloro-1-propanol with N,N-dimethylaminoethylamine. This reaction results in the formation of this compound and hydrochloric acid. Another method involves the reaction of 3-chloropropan-1-ol with N-methyl-N-(2-aminoethyl)amine. This reaction also results in the formation of this compound and hydrochloric acid.
Aplicaciones Científicas De Investigación
3-[2-Aminoethyl(methyl)amino]propan-1-ol has been widely used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals. This compound has also been used as a catalyst in various chemical reactions. In addition, this compound has been used as a model compound to study the behavior of tertiary amines in various chemical reactions.
Propiedades
Número CAS |
118646-21-2 |
|---|---|
Fórmula molecular |
C6H16N2O |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
3-[2-aminoethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3 |
Clave InChI |
BGBRROYMRJIQFT-UHFFFAOYSA-N |
SMILES |
CN(CCCO)CCN |
SMILES canónico |
CN(CCCO)CCN |
Sinónimos |
1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



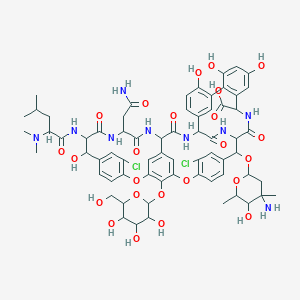
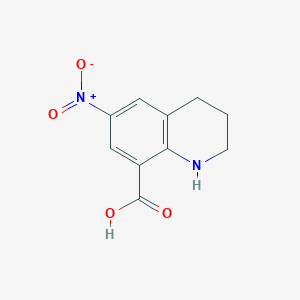
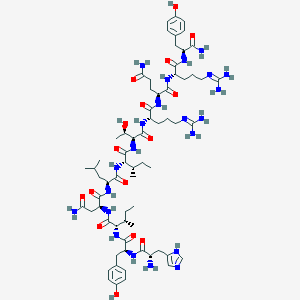
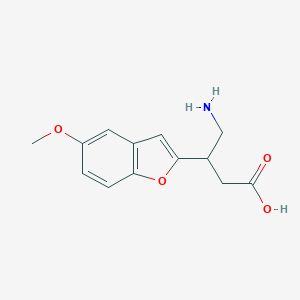

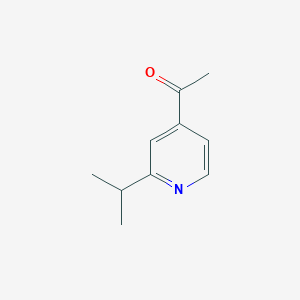
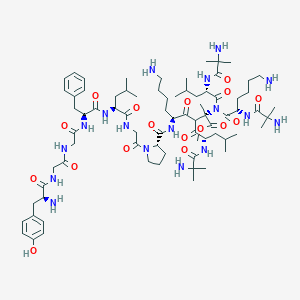

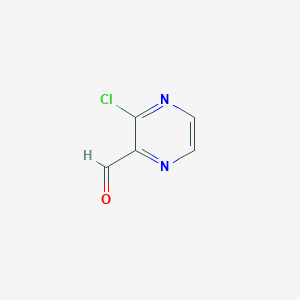

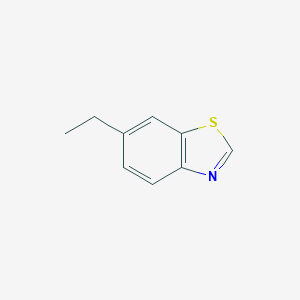
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
